molecular formula C23H17N3O3S2 B2719167 4-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865181-88-0

4-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2719167
CAS RN: 865181-88-0
M. Wt: 447.53
InChI Key: OLFPMBVQWGETEM-BZZOAKBMSA-N
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Description

4-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Polymer Synthesis and Material Science

Chain-growth Polycondensation for Well-defined Aramides : The synthesis of well-defined aramides with low polydispersity has been achieved, demonstrating the utility of phenyl 4-(4-octyloxybenzylamino)benzoate derivatives in the production of aromatic polyamides. This approach led to the development of block copolymers with controlled molecular weight and low polydispersity, highlighting its application in creating supramolecular assemblies with specific structures (Yokozawa et al., 2002).

Antimicrobial Agents

Synthesis of 2-phenylamino-thiazole Derivatives : A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibited significant antimicrobial activities, with some molecules outperforming reference drugs against pathogenic strains. This research underscores the potential of thiazole derivatives as potent antimicrobial agents (Bikobo et al., 2017).

Anticancer Research

Pro-apoptotic Indapamide Derivatives : The synthesis of indapamide derivatives has been explored for their proapoptotic activities on melanoma cell lines, highlighting their potential as anticancer agents. These compounds have shown to inhibit physiologically relevant human carbonic anhydrase isoforms, suggesting a mechanism for their anticancer activity (Yılmaz et al., 2015).

Anticonvulsant Activity

Benzothiazole Coupled Sulfonamide Derivatives : The synthesis and evaluation of benzothiazole-sulfonamide derivatives have demonstrated promising anticonvulsant potential. Computational studies supported their efficacy, indicating the utility of these compounds in anticonvulsant therapy (Khokra et al., 2019).

properties

IUPAC Name

4-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S2/c1-2-14-26-20-13-12-19(31(24,28)29)15-21(20)30-23(26)25-22(27)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h1,3-13,15H,14H2,(H2,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFPMBVQWGETEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

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